molecular formula C16H24N4O6 B561258 Val-Ala p-Nitroanilide acetate salt CAS No. 108321-94-4

Val-Ala p-Nitroanilide acetate salt

Cat. No.: B561258
CAS No.: 108321-94-4
M. Wt: 368.38 g/mol
InChI Key: FKCPQOSQHMADPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Ala p-Nitroanilide acetate salt involves the coupling of Valine and Alanine with p-Nitroaniline, followed by acetylation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The final product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-Ala p-Nitroanilide acetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .

Properties

CAS No.

108321-94-4

Molecular Formula

C16H24N4O6

Molecular Weight

368.38 g/mol

IUPAC Name

acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4)

InChI Key

FKCPQOSQHMADPR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Origin of Product

United States

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